1-(Adamantan-1-yl)-3-propylurea

Description

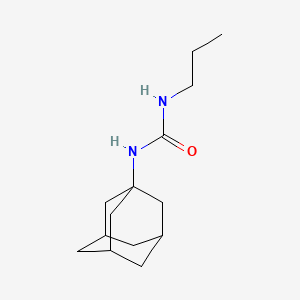

Structure

3D Structure

Properties

IUPAC Name |

1-(1-adamantyl)-3-propylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O/c1-2-3-15-13(17)16-14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,2-9H2,1H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWNPDYOSNXDOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NC12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action and Biological Targets

Enzymatic Inhibition by Adamantyl Urea (B33335) Derivatives

The core mechanism of action for this class of compounds is the potent and selective inhibition of epoxide hydrolases. The urea pharmacophore is designed to mimic the transition state of epoxide hydrolysis, allowing it to fit snugly within the enzyme's active site and disrupt its catalytic function. tandfonline.com

While the primary focus of research has been on human soluble epoxide hydrolase, the inhibitory action of adamantyl urea derivatives extends to microbial epoxide hydrolases. These bacterial enzymes, such as EphB and EphE, are structurally and functionally related to their mammalian counterparts. The inhibition of these enzymes by adamantyl ureas suggests a broad-spectrum activity across different species, although the specific inhibitory constants (IC50) for 1-(Adamantan-1-yl)-3-propylurea against bacterial epoxide hydrolases are not as extensively documented as for the human enzyme. The fundamental interaction relies on the urea moiety binding to the catalytic triad (B1167595) within the active site, a mechanism shared between mammalian and microbial epoxide hydrolases.

Adamantyl urea derivatives, including this compound, are recognized as highly potent inhibitors of human soluble epoxide hydrolase (sEH). tandfonline.comnih.gov This enzyme is a key player in the metabolism of lipid signaling molecules. mdpi.comnih.gov The adamantane (B196018) group provides a high degree of lipophilicity, which is crucial for binding within the hydrophobic active site of the sEH enzyme. mdpi.commdpi.com The urea functional group forms critical hydrogen bonds with amino acid residues in the enzyme's catalytic site, particularly with Asp333 and Trp334, effectively anchoring the inhibitor and blocking substrate access. researchgate.net The potency of these inhibitors can be exceptionally high, with some adamantyl urea derivatives exhibiting inhibitory concentrations (IC50) in the low nanomolar and even picomolar range. tandfonline.comnih.govtandfonline.com

Table 1: Inhibitory Activity of Selected Adamantyl Urea Derivatives against Human sEH

| Compound Name | IC50 (nM) | Reference |

| 1,6-(Hexamethylene)bis[(adamant-1-yl)urea] | 0.5 | nih.gov |

| 4-[trans-4-(1-adamantylcarbamoylamino)cyclohexyl]oxybenzoic acid (t-AUCB) | 0.5 - 2.0 | tandfonline.com |

| 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (APAU) | 0.5 - 2.0 | tandfonline.com |

The primary consequence of sEH inhibition is the stabilization of endogenous lipid epoxides, most notably the epoxyeicosatrienoic acids (EETs). nih.govnih.gov EETs are produced from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. mdpi.com In the absence of an inhibitor, sEH rapidly hydrolyzes EETs into their corresponding diols, the dihydroxyeicosatrienoic acids (DHETs), which are generally less biologically active. mdpi.comnih.govwikipedia.org By blocking sEH, inhibitors like this compound prevent this degradation, leading to an accumulation of EETs in tissues. nih.govnih.gov This elevation of EET levels is the foundational mechanism through which sEH inhibitors exert their broader biological effects. nih.gov

The increased concentration of EETs resulting from sEH inhibition triggers a cascade of downstream signaling events. nih.gov EETs are potent signaling molecules known to have anti-inflammatory, vasodilatory, and neuroprotective properties. nih.govwikipedia.org

One of the key pathways modulated by EETs is the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. nih.govdovepress.com EETs can activate PPARγ, which in turn suppresses the NF-κB inflammatory pathway. nih.govmdpi.com This leads to a reduction in the expression of pro-inflammatory cytokines and adhesion molecules. nih.govmdpi.com

Furthermore, sEH inhibition and the subsequent rise in EETs have been linked to the attenuation of endoplasmic reticulum (ER) stress signaling. dovepress.com In models of diabetic neuropathy, the sEH inhibitor TPPU was shown to block pain-related behavior by suppressing markers of the ER stress pathway, including p-PERK, p-IRE1α, and cleaved-ATF6. dovepress.com This suggests that a common mechanism for the therapeutic effects of sEH inhibitors is the reduction of ER stress. nih.gov

Modulation of Human Soluble Epoxide Hydrolase (sEH) Activity

Interactions with Cellular Targets Beyond Epoxide Hydrolases

While sEH is the primary target, related compounds containing the adamantyl and thiourea (B124793) motifs have shown activity against other cellular targets, suggesting potential broader applications.

Structurally related adamantyl thioureas have been investigated for their antiviral properties. nih.gov A series of 3-substituted 1-adamantylthioureas demonstrated antiviral activity against the influenza A2/Asian/J305 virus in both in vivo and in vitro models. nih.gov Another study found that certain N',N'-disubstituted N-(1-adamantyl)-thiourea derivatives exhibited notable antiviral activity against vaccinia and herpes viruses. nih.govsigmaaldrich.com This activity is often compared to the established antiviral drug amantadine, which also features an adamantane core. nih.gov While this compound is a urea, not a thiourea, the activity of these closely related sulfur-containing analogs suggests that the adamantane scaffold itself is a valuable pharmacophore for developing agents that interact with viral targets.

Structure Activity Relationship Sar Studies of Adamantyl Urea Derivatives with Relevance to 1 Adamantan 1 Yl 3 Propylurea

Systematic Structural Modifications and Their Biological Effects

The biological activity of adamantyl urea (B33335) derivatives, including 1-(adamantan-1-yl)-3-propylurea, is significantly influenced by systematic structural modifications. These changes affect the compound's interaction with its biological targets, as well as its pharmacokinetic properties. nih.govresearchgate.net

Impact of Substituents on Urea Nitrogens

The nature of the substituents on the two nitrogen atoms of the urea moiety is a critical determinant of the biological activity of these compounds. nih.gov Structure-activity relationship (SAR) studies have consistently shown that the substitution pattern on the urea nitrogens plays a key role in the molecule's ability to form essential hydrogen bonds with its target proteins. nih.gov

In many adamantyl urea derivatives, one nitrogen is substituted with the bulky adamantyl group, while the other is often substituted with an aryl or alkyl group. nih.gov For instance, in a series of anti-tuberculosis agents, the most potent compounds featured a 1-cycloalkyl-3-phenyl disubstituted urea structure. nih.gov Modification of the central urea moiety, such as through N-methylation, has been shown to dramatically decrease activity in some cases. For example, mono- and di-N-methylation of certain urea derivatives led to a significant reduction in anti-tuberculosis potency. nih.govnih.gov This suggests that the hydrogen-bonding capability of the urea NH groups is crucial for their biological function. nih.gov

Furthermore, the electronic properties of the substituents can modulate the hydrogen-bonding ability of the urea. Electron-donating or electron-withdrawing groups on the substituents can influence the acidity and basicity of the urea nitrogens, thereby affecting the strength of hydrogen bonds formed with the target. nih.gov The introduction of different heterocyclic rings, such as pyridines, pyrimidines, and oxazoles, in place of a phenyl ring on the urea nitrogen has been explored to improve properties like solubility and selectivity. nih.govresearchgate.net

Role of the Adamantane (B196018) Moiety in Activity

Steric and Hydrophobic Contributions

The adamantane moiety is highly lipophilic, a property that significantly influences the pharmacokinetic profile of the drug. researchgate.netmdpi.com This lipophilicity can enhance the compound's ability to cross cell membranes, which is often a prerequisite for reaching its intracellular target. nih.govresearchgate.net The bulky and rigid nature of the adamantane group also provides a specific three-dimensional structure that can fit into hydrophobic pockets of target enzymes or receptors. mdpi.com This steric bulk can lead to favorable van der Waals interactions and displace water molecules from the binding site, contributing to the stability of the drug-target complex. mdpi.com

The hydrophobic character of the adamantyl group has been shown to be important for the activity of various adamantane derivatives. researchgate.net In some cases, the bulky nature of adamantane can also shield adjacent functional groups from metabolic degradation, thereby increasing the drug's stability and duration of action. researchgate.net

Comparison with Other Polycyclic Hydrocarbons

SAR studies have often compared the adamantyl group with other cyclic and polycyclic hydrocarbons to understand the specific contribution of its unique structure. In studies of anti-tuberculosis urea derivatives, replacing the adamantyl group with smaller cycloalkyl groups like cyclohexyl or cyclopentyl resulted in a considerable decrease in activity. nih.gov However, a larger cyclooctyl ring system only minimally decreased the activity, suggesting that a certain degree of bulk and lipophilicity is required for optimal potency. nih.gov

In the context of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) inhibitors, adamantyl ethanone (B97240) derivatives have shown high potency. nih.govscienceopen.com The rigid adamantane scaffold is thought to orient the rest of the molecule in a favorable conformation for binding to the enzyme's active site. While other bulky groups can also confer lipophilicity, the specific cage-like structure of adamantane appears to be particularly well-suited for interaction with certain biological targets. nih.gov

Influence of Linker Modifications (e.g., Methylene (B1212753) Bridge)

In a study on neomycin dimers, for example, the length and composition of the linker between two neomycin units were found to substantially affect their interaction with both the bacterial ribosomal target and aminoglycoside-modifying enzymes. nih.govresearchgate.net Shorter, more rigid linkers sometimes led to better binding, while longer, more flexible linkers could in some cases reduce enzymatic modification. nih.govresearchgate.net

For adamantyl urea derivatives, the introduction or modification of a linker, such as a methylene bridge, can change the spatial relationship between the adamantane group and the rest of the molecule. mdpi.com For instance, inserting a methylene bridge to separate an isoxazole (B147169) ring from the urea functional group was found to be detrimental to both anti-TB activity and solubility in one study. nih.gov This highlights that not only the presence of specific functional groups but also their relative positioning is critical for biological activity.

| Compound/Modification | Biological Target/Activity | Key Finding | Reference |

| 1-Adamantyl-3-phenyl ureas | Anti-tuberculosis | N-methylation of urea significantly decreases activity. | nih.govnih.gov |

| Adamantyl vs. Cyclohexyl/Cyclopentyl | Anti-tuberculosis | Adamantyl group is preferred for potent activity. | nih.gov |

| Adamantyl ethanone derivatives | 11β-HSD1 Inhibition | Adamantane provides a suitable scaffold for potent inhibition. | nih.govnih.gov |

| Neomycin dimers with varied linkers | Bacterial rRNA binding | Linker length and composition affect target binding and enzymatic modification. | nih.govresearchgate.net |

| Isoxazole-urea with methylene linker | Anti-tuberculosis | Separation of functional groups by a linker was detrimental. | nih.gov |

Pharmacophore Development and Elucidation of Binding Sites

The development of pharmacophore models for adamantyl urea derivatives is a crucial step in understanding their mechanism of action and in designing new, more potent, and selective compounds. nih.govnih.gov A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity.

For many adamantyl-containing compounds, the pharmacophore typically includes the bulky, hydrophobic adamantane group, a hydrogen bond donor/acceptor system (like the urea moiety), and often an aromatic ring. nih.gov The adamantane cage often occupies a hydrophobic pocket in the target protein, while the urea group forms key hydrogen bonds with amino acid residues in the active site. mdpi.com

For instance, in the case of soluble epoxide hydrolase (sEH) inhibitors, a class of enzymes where some adamantyl ureas show activity, pharmacophore models have been developed. nih.gov These models highlight the importance of a hydrogen bond acceptor, a hydrophobic region, and an aromatic ring. Docking studies have suggested that the urea moiety interacts with key residues such as ASP335 and TYR383 in the active site of the sEH enzyme. nih.gov

Similarly, for inhibitors of 11β-HSD1, pharmacophore models for adamantyl ethanone derivatives have been proposed. nih.gov These models reveal that an unsubstituted pyridine (B92270) tethered to an adamantyl ethanone motif through an ether or sulfoxide (B87167) linker provides a suitable pharmacophore for activity. nih.gov The bulky adamantane moiety is thought to be responsible for shifting bound water molecules near the top of the pore, stabilizing the complex through hydrophobic interactions and blocking proton entry. mdpi.com

The elucidation of binding sites through techniques like X-ray crystallography and molecular docking provides a more detailed picture of how these compounds interact with their targets. nih.gov These studies can confirm the predictions of pharmacophore models and reveal specific interactions that contribute to binding affinity and selectivity. For example, the crystal structure of some adamantane derivatives has provided insights into the non-covalent interactions that stabilize the compound's conformation. nih.gov

| Pharmacophore Feature | Role in Binding | Example Target | Reference |

| Adamantane Moiety | Occupies hydrophobic pocket, van der Waals interactions | Soluble Epoxide Hydrolase, 11β-HSD1 | mdpi.comnih.gov |

| Urea Group | Hydrogen bonding with active site residues | Soluble Epoxide Hydrolase | nih.gov |

| Aromatic Ring | Stacking interactions, hydrophobic interactions | Soluble Epoxide Hydrolase | nih.gov |

| Linker | Orients functional groups for optimal binding | 11β-HSD1 | nih.gov |

Correlation of Structural Features with Enzyme Inhibition

The inhibitory potency of adamantyl urea derivatives against enzymes like soluble epoxide hydrolase (sEH) is intricately linked to their molecular structure. The adamantyl group, the urea moiety, and the substituent at the 3-position of the urea all play critical roles in determining the compound's efficacy.

The adamantyl group is a key pharmacophore in many sEH inhibitors. Its bulky and lipophilic nature allows it to fit snugly into a hydrophobic pocket within the active site of the sEH enzyme. vulcanchem.comresearchgate.net Studies have shown that the substitution of the adamantyl group with smaller cycloalkyl groups, such as cyclohexyl or cyclopentyl, leads to a significant decrease in inhibitory activity. vulcanchem.com Conversely, replacing it with a larger cyclooctyl ring only results in a minimal reduction in activity, highlighting the importance of a sizable, rigid, and hydrophobic moiety at this position. vulcanchem.com

The central urea group is another critical element, acting as a "primary pharmacophore". researchgate.netnih.gov It forms crucial hydrogen bonds with key amino acid residues in the catalytic site of the enzyme, anchoring the inhibitor in place. researchgate.net The two NH groups of the urea typically act as hydrogen bond donors. researchgate.net

The substituent at the 3-position of the urea has a significant impact on the inhibitory potency. In the case of this compound, this substituent is a simple propyl group. SAR studies on a range of adamantyl urea derivatives reveal that the nature of this substituent is a major determinant of activity. For instance, compounds with a phenyl group at this position have demonstrated potent activity against Mycobacterium tuberculosis epoxide hydrolases. vulcanchem.comnih.gov In another example, the highly potent and selective sEH inhibitor, 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281), features a substituted piperidine (B6355638) ring. nih.gov

When considering aliphatic substituents, such as the propyl group in this compound, the chain length and branching are important factors. While direct data for the propyl derivative is scarce, studies on other n-alkyl chains have shown that inhibitory activity can vary with chain length. For example, in one series of aliphatic adamantyl ureas, the compound with an n-hexyl chain displayed the best antitubercular activity. vulcanchem.com This suggests that the length of the alkyl chain influences how well the molecule interacts with the enzyme's binding site. The relatively short propyl chain in this compound might result in less potent inhibition compared to derivatives with longer or more complex side chains that can form more extensive interactions within the enzyme's active site.

Table 1: Structure-Activity Relationship of Adamantyl Urea Derivatives as sEH Inhibitors

| Compound/Derivative Class | Key Structural Feature | Impact on Enzyme Inhibition | Reference |

| Adamantyl Group | Bulky, lipophilic cage structure | Essential for high-potency inhibition by fitting into a hydrophobic pocket of the enzyme. | vulcanchem.comresearchgate.net |

| Urea Moiety | Central hydrogen-bonding group | Anchors the inhibitor to the enzyme's active site through hydrogen bonds. | researchgate.net |

| Phenyl Substituents | Aromatic ring at the 3-position | Often leads to potent inhibitory activity. | vulcanchem.comnih.gov |

| Piperidinyl Substituents | Heterocyclic ring at the 3-position | Can result in highly potent and selective inhibitors, such as AR9281. | nih.gov |

| n-Alkyl Substituents | Straight-chain alkyl group | Inhibitory activity is dependent on chain length, with longer chains sometimes showing enhanced activity. | vulcanchem.com |

Insights into Ligand-Target Recognition

The mechanism of enzyme inhibition by adamantyl urea derivatives is based on specific molecular interactions between the inhibitor (ligand) and the amino acid residues of the enzyme's active site (target). For sEH inhibitors, the binding mode has been elucidated through molecular docking and crystallography studies.

The adamantyl moiety of the inhibitor typically binds within a hydrophobic tunnel of the sEH enzyme. researchgate.net This interaction is primarily driven by van der Waals forces. In some derivatives, methyl groups added to the adamantane structure can enhance hydrophobic interactions with the enzyme. researchgate.net

The urea core plays a pivotal role in orienting the inhibitor within the active site. The carbonyl oxygen of the urea generally forms a hydrogen bond with a tyrosine residue (Tyr383 in human sEH), while the two NH groups of the urea form hydrogen bonds with an aspartate residue (Asp335 in human sEH). researchgate.net These conserved hydrogen bonds are crucial for anchoring the inhibitor in the correct orientation for effective inhibition. nih.gov

The substituent at the 3-position of the urea extends into another region of the enzyme's active site, often referred to as the "short branch". researchgate.net The nature of this substituent dictates the types of interactions that can occur in this sub-pocket. For example, a phenyl ring can engage in π-cation interactions with a histidine residue (His524 in human sEH). researchgate.net

For this compound, the propyl group would extend into this "short branch." As a small, flexible, and non-polar alkyl chain, its interactions would likely be limited to weaker van der Waals forces with hydrophobic residues in this part of the binding pocket. This contrasts with more complex substituents that can form more specific and stronger interactions, such as additional hydrogen bonds or aromatic interactions, potentially leading to higher inhibitory potency. researchgate.net Molecular modeling studies have shown that residues such as Asp333 and Trp334 contribute significantly to the binding energy of adamantyl-based urea inhibitors. nih.gov The interactions of the propyl group in this compound with these and other residues in the active site would ultimately determine its inhibitory constant.

Preclinical Biological Investigations and Disease Models

In Vitro Assays for Enzyme Inhibition and Cellular Efficacy

The primary mechanism of action investigated for adamantyl ureas is the inhibition of soluble epoxide hydrolase (sEH). nih.govmdpi.com This enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally anti-inflammatory and vasodilatory effects. nih.gov By inhibiting sEH, these compounds increase the bioavailability of EETs, which is proposed to be the basis of their therapeutic effects. nih.gov

A large number of adamantyl-containing ureas have been synthesized and evaluated for their ability to inhibit human soluble epoxide hydrolase (hsEH). mdpi.comresearchgate.net Many of these compounds exhibit high potency, with inhibitory concentrations (IC₅₀) in the low nanomolar range. mdpi.comresearchgate.net For instance, studies on various 1,3-disubstituted ureas with an adamantane (B196018) fragment have reported IC₅₀ values ranging from 0.4 to 21.7 nM, demonstrating that the sEH enzyme can accommodate inhibitors of varying sizes. mdpi.com

In addition to enzyme inhibition, adamantyl ureas have been assessed for their antimicrobial activity, particularly against Mycobacterium tuberculosis (Mtb). nih.govnih.gov These compounds have been identified as a potent class with minimum inhibitory concentrations (MICs) often below 0.1 μg/mL in culture. nih.gov The proposed target for this antimicrobial action is MmpL3, a critical protein involved in transporting essential mycolic acids for the Mtb cell wall. nih.gov Interestingly, there appears to be no direct correlation between a compound's potency against hsEH and its activity against Mtb, suggesting that these two effects can be separated and optimized independently. nih.gov

| Compound Class/Example | Assay Type | Target | Finding | Source |

|---|---|---|---|---|

| Adamantyl Ureas | Enzyme Inhibition | Human Soluble Epoxide Hydrolase (hsEH) | Potent inhibition, with IC₅₀ values often in the low nanomolar range. | mdpi.comresearchgate.net |

| Adamantyl Ureas | Antimicrobial Susceptibility | Mycobacterium tuberculosis | Significant activity with MICs below 0.1 μg/mL for some analogs. | nih.gov |

| 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) | Cell-Based Assay | Soluble Epoxide Hydrolase (sEH) | Demonstrated potent sEH inhibition in cellular systems. | nih.gov |

In Vivo Preclinical Models for Therapeutic Potential

The anti-inflammatory potential of sEH inhibitors is a primary area of investigation. nih.govnih.gov This activity is linked to the stabilization of EETs, which have known anti-inflammatory properties. In various animal models, administration of adamantane-based compounds has been shown to mitigate inflammatory responses. For example, in a carrageenan-induced paw edema model, a model of acute inflammation, a related P2X₇ antagonist containing an adamantane moiety demonstrated the ability to prevent and reverse swelling and mechanical hypersensitivity. nih.govresearchgate.net Similarly, in a lipopolysaccharide-induced inflammation model, the compound dose-dependently reduced the release of plasma interleukin-6, a key inflammatory cytokine. nih.govresearchgate.net

Adamantyl urea (B33335) derivatives have shown promise in rodent models of metabolic diseases, such as hypertension and insulin (B600854) resistance. nih.govnih.gov A specific, potent sEH inhibitor, 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281), was evaluated in an angiotensin-II-induced hypertension model in rats. nih.gov Oral administration of the compound attenuated the increase in blood pressure. nih.govnih.gov In a mouse model of diet-induced obesity, the same compound improved glucose regulation, as evidenced by an attenuated glucose excursion during a glucose tolerance test. nih.govnih.gov These effects were well-correlated with the inhibition of sEH activity in the blood, supporting the proposed mechanism of action. nih.gov

Neuropathic pain is a challenging condition for which new therapeutic approaches are needed. ukscip.comnih.govnih.gov Soluble epoxide hydrolase inhibitors are being investigated as potential analgesics. nih.gov The underlying hypothesis is that by increasing EET levels, these inhibitors can reduce neuroinflammation, a key driver of neuropathic pain. While direct studies on 1-(Adamantan-1-yl)-3-propylurea in pain models are not detailed in the provided sources, the broader class of sEH inhibitors is recognized as a promising therapeutic strategy for pain. nih.gov Furthermore, other adamantane-containing compounds, such as P2X₇ receptor antagonists, have been assessed in preclinical pain models. nih.govresearchgate.net For instance, in a carrageenan-induced model, which has an inflammatory pain component, an adamantane-containing compound reduced mechanical hypersensitivity. researchgate.net However, in a model of persistent neuropathic pain (L₅ spinal nerve ligation), the same compound was unable to reverse established tactile allodynia when given therapeutically. researchgate.net

| Disease Model | Compound Class/Example | Key Finding | Source |

|---|---|---|---|

| Angiotensin-II-Induced Hypertension (Rat) | 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) | Attenuated the increase in systolic and diastolic blood pressure. | nih.govnih.gov |

| Diet-Induced Obesity (Mouse) | 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) | Attenuated enhanced glucose excursion in a glucose tolerance test. | nih.govnih.gov |

| Carrageenan-Induced Paw Edema (Rat) | N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide | Prevented and reversed paw edema and mechanical hypersensitivity. | nih.govresearchgate.net |

| Mycobacterium tuberculosis Infection (Mouse) | Adamantyl ureas | An analog with a polar substituent did not reduce M. tuberculosis infection in mice, despite in vitro activity of the class. | nih.gov |

Following the promising in vitro results, adamantyl ureas have been advanced to in vivo models of tuberculosis infection. nih.gov Despite demonstrating high potency against the bacteria in culture, translating this efficacy to an animal model has proven challenging. nih.gov Issues such as high lipophilicity (high cLogP) and poor solubility can lead to low bioavailability, limiting therapeutic application. nih.gov In one study, an adamantyl urea analog designed to have better physical properties for bioavailability was tested in mice infected with M. tuberculosis. nih.gov Although the compound was present in the serum after oral administration, it did not reduce the bacterial load in the animals. nih.gov Further investigation showed that polar modifications made to improve bioavailability may have negatively affected the compound's interaction with its target, MmpL3, rather than its ability to enter the bacterium. nih.gov

Assessment of Compound Stability in Biological Systems (e.g., metabolic stability)

The metabolic fate of N-adamantyl substituted urea-based sEH inhibitors is a critical factor for their development as therapeutic agents. nih.gov The adamantane group itself is subject to metabolic modification. In vitro studies using liver microsomes and in vivo studies in rodent models have shown that phase I metabolism, primarily oxidation by cytochrome P450 (CYP) enzymes, is a key pathway. nih.gov

For a representative N-adamantyl urea-based sEH inhibitor, 1-adamantan-1-yl-3-(5-(2-(2-ethoxyethoxy)ethoxy)pentyl)urea (AEPU), major sites of metabolism included:

Oxidation (hydroxylation) on the adamantyl moiety.

Oxidation on the urea nitrogen atoms.

Cleavage of the side chain. nih.gov

In rodent models, metabolites resulting from hydroxylation of the adamantane ring were found in the blood. nih.gov The major metabolite identified in urine was 3-(3-adamantyl-ureido)-propanoic acid, which results from cleavage and subsequent oxidation of the side chain. nih.gov Importantly, while the identified metabolites were still active as sEH inhibitors, they were less potent than the parent compound, AEPU. nih.gov Further investigation identified CYP3A4 as a major enzyme responsible for the metabolism of AEPU. nih.gov This information is crucial for predicting potential drug-drug interactions and for designing future analogs with improved metabolic stability. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-(Adamantan-1-yl)-3-propylurea and its analogs, docking studies have been instrumental in identifying and characterizing their interactions with potential biological targets, primarily soluble epoxide hydrolase (sEH) and Mycobacterial Membrane Protein Large 3 (MmpL3). nih.govmdpi.com

Docking simulations of adamantyl urea (B33335) derivatives into the active site of human soluble epoxide hydrolase (sEH) have revealed key binding modes. The urea moiety is crucial as it often mimics the transition state of epoxide hydrolysis, forming hydrogen bonds with catalytic residues in the enzyme's active site. escholarship.org The adamantyl group, owing to its bulky and hydrophobic nature, typically occupies a hydrophobic pocket within the active site, establishing significant van der Waals interactions. nih.govescholarship.org

In the context of MmpL3, a transporter essential for the viability of Mycobacterium tuberculosis, adamantyl urea compounds like AU1235 have been shown to bind within the proton translocation channel. nih.gov Docking studies indicate that the adamantane (B196018) moiety of these inhibitors forms alkyl interactions with hydrophobic residues, such as Phe649. nih.gov Furthermore, interactions with hydrophilic residues, including Asp256, Tyr646, Asp645, and Tyr257, which are critical for the proton translocation mechanism, have also been observed. nih.gov The binding affinity of a compound similar to this compound, AU1235, against MmpL3 has been calculated to be -9.11 kcal/mol. nih.gov

| Ligand Analog | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| AU1235 (Adamantyl Urea) | M. smegmatis MmpL3 | -9.11 | Phe649, Asp256, Tyr646, Asp645, Tyr257 nih.gov |

| Adamantyl Urea Derivatives | Human sEH | -6.4 to -6.5 (for similar compounds) nih.gov | Hydrophobic pocket residues, catalytic aspartates escholarship.orgnih.gov |

Molecular Dynamics Simulations to Explore Binding Conformations

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide insights into the stability of binding poses, conformational changes in both the ligand and the protein, and the role of solvent molecules.

For MmpL3, MD simulations have been used to understand the intricacies of the binding of potent inhibitors. nih.gov These simulations can help to correlate the antitubercular activities of these compounds with the stability and dynamics of their interaction with the MmpL3 transporter. nih.gov The dynamic behavior of the ligand within the binding pocket, including fluctuations and conformational rearrangements, can provide crucial information for the design of next-generation inhibitors with improved efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov

Prediction of Biological Activity Based on Molecular Descriptors

QSAR models for adamantyl urea derivatives have been developed to predict their inhibitory activity against targets like sEH. nih.gov These models utilize a variety of molecular descriptors that quantify different aspects of the chemical structure, such as:

Topological descriptors: Which describe the connectivity of atoms.

Geometrical descriptors: Which relate to the 3D shape of the molecule.

Electronic descriptors: Which describe the electronic properties, such as partial charges and dipole moments.

Polar Surface Area (PSA): A descriptor related to a molecule's ability to form hydrogen bonds.

A study on a large dataset of 348 urea-like compounds inhibiting sEH demonstrated the utility of QSAR. nih.gov For the human enzyme, a non-linear, five-descriptor model yielded a good correlation between the predicted and experimental IC50 values. nih.gov Such models are invaluable for virtual screening of large compound libraries to identify new potential inhibitors.

| QSAR Model Type | Target | Key Descriptor Types | Application |

|---|---|---|---|

| Non-linear Regression | Human sEH | Topological, Geometrical, Electronic, Polar Surface Area nih.gov | Prediction of IC50 values nih.gov |

| k-Nearest Neighbors (kNN) Classification | Human and Murine sEH | Seven-descriptor model (human), Five-descriptor model (murine) nih.gov | Classification of compounds as active or inactive nih.gov |

Consideration of Steric Parameters in QSAR

The steric properties of a molecule, which relate to its size and shape, are critically important for its interaction with a biological target. In the case of this compound, the adamantyl group is the most significant steric feature.

Exploration of Molecular Interactions with Biological Anions

While specific studies focusing solely on the interaction of this compound with biological anions are not extensively documented, insights can be drawn from the molecular docking studies on its known targets.

As previously mentioned, docking simulations of adamantyl ureas into the MmpL3 transporter have shown interactions with negatively charged aspartate residues (Asp256 and Asp645). nih.gov These residues are part of the proton translocation pathway and are crucial for the transporter's function. The interaction of the urea moiety of the inhibitor with these anionic residues could play a role in disrupting the proton gradient and thereby inhibiting the transporter's activity. The urea group, with its partial positive charges on the nitrogen atoms and a partial negative charge on the oxygen atom, can potentially engage in electrostatic interactions with the carboxylate groups of the aspartate residues. Further computational studies, such as dedicated simulations with explicit anions, could provide a more detailed understanding of these interactions.

Future Directions in Research on 1 Adamantan 1 Yl 3 Propylurea and Analogous Compounds

Development of Selective Inhibitors

The primary goal in this area is the creation of sEH inhibitors with high potency and selectivity, which translates to fewer off-target effects and a better safety profile. A significant portion of this research has centered on modifying the adamantane (B196018) and urea (B33335) components of the molecular structure.

Researchers have found that introducing substituents at the bridgehead positions of the adamantane group can protect against metabolic hydroxylation, a primary route of in vivo degradation. nih.gov This strategy not only improves metabolic stability but can also increase water solubility and lower melting points, which are favorable pharmacokinetic properties. nih.govgoogle.com For example, substituting the adamantane with a chlorine atom at a bridgehead position was shown to lower the compound's clogP (a measure of lipophilicity) and lead to more water-soluble sEH inhibitors. nih.gov

Another key strategy involves altering the urea pharmacophore itself. Replacing the oxygen atom of the urea with a sulfur atom to create thiourea-based inhibitors has yielded compounds like 1-(adamantan-2-yl)-3-phenethylthiourea (APU) and 1,1'-(heptane-1,7-diyl)bis(3-(adamantan-1-yl)thiourea) (HBAU). nih.gov While sometimes less potent than their urea counterparts, these thiourea (B124793) analogs often exhibit better water solubility and are easier to synthesize. nih.gov Furthermore, replacing the urea moiety with an amide has also been explored, leading to potent inhibitors when appropriately substituted. nih.gov

The stereochemistry of the inhibitor is also a critical factor for selectivity. Studies have demonstrated that different enantiomers of the same compound can have vastly different inhibitory activities. For instance, the (S)-enantiomer of 1-(1-phenylethyl)-3-(3-phenylpropyl) urea is 40 times more potent than its (R)-enantiomer, highlighting that the chirality near the urea nitrogen atoms significantly influences sEH inhibition. nih.gov This stereoselectivity offers a promising avenue for designing highly specific inhibitors that fit precisely into the enzyme's binding pocket. nih.gov

| Compound/Analog Type | Modification Strategy | Key Findings | Reference(s) |

| Bridgehead-Substituted Adamantane Ureas | Introduction of substituents (e.g., methyl, chlorine) at adamantane bridgehead positions. | Protects against metabolic hydroxylation, increases polarity, and improves water solubility. | nih.gov |

| Thiourea-Based Analogs | Replacement of the urea oxygen with a sulfur atom. | Often results in better water solubility and simpler synthesis, though potency can vary. | nih.gov |

| Chiral Center Introduction | Synthesis of specific enantiomers. | Enantiomers can exhibit significant differences in inhibitory activity, allowing for more potent and selective drug design. | nih.gov |

| Amide-Based Analogs | Replacement of the urea group with an amide moiety. | Can produce remarkably powerful inhibitors with the proper substituents. | nih.gov |

| 2-Oxaadamantan-1-yl Ureas | Replacement of a CH2 group in adamantane with an oxygen atom. | These analogs show similar sEH inhibitory activities to their N-(adamantan-1-yl)urea counterparts but generally have higher water solubility and lower melting points. | google.compatsnap.com |

Integration of Advanced Synthetic and Computational Techniques

Modern drug discovery increasingly relies on the synergy between advanced synthetic chemistry and powerful computational tools to accelerate the development of novel inhibitors.

Recent synthetic advancements include one-stage methods for preparing complex adamantane-containing ureas. For example, a method has been described for the direct inclusion of an adamantane moiety through the reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane. mdpi.com This is followed by hydrolysis and subsequent reaction with various anilines to produce a series of 1,3-disubstituted ureas, which are promising sEH inhibitors. mdpi.comsemanticscholar.org Such streamlined synthetic routes are crucial for efficiently generating libraries of compounds for screening.

Computational techniques are instrumental in rational drug design. Molecular docking studies, for instance, help visualize how inhibitors bind to the sEH active site and can predict the inhibitory activity of novel compounds. researchgate.net These computational models allow researchers to understand the structural basis for inhibition and to design new analogs with improved binding affinity. For example, it has been noted that the sEH active site can open to accommodate inhibitors of varying sizes, from adamantane to the larger diamantane. semanticscholar.org

Quantum mechanics/molecular mechanics (QM/MM) binding energy calculations and Hirshfeld surface analysis are other powerful tools being used. researchgate.net These methods provide deep insights into the non-covalent interactions (like hydrogen bonds and halogen bonds) that stabilize the inhibitor-enzyme complex. researchgate.net By understanding these subtle forces, chemists can fine-tune the structure of inhibitors to maximize their potency and selectivity. Theoretical studies have been used to investigate the effect of halogen substituents on crystal packing and intermolecular interactions in adamantane-thiourea hybrids. researchgate.net

Exploration of Novel Therapeutic Applications

While initially focused on hypertension and other cardiovascular diseases, the therapeutic potential of sEH inhibitors based on the 1-(adamantan-1-yl)-3-propylurea scaffold is now being explored in a much broader context. nih.govnih.gov The enzyme sEH plays a role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in a wide array of biological processes. By inhibiting sEH, the levels of beneficial EETs are increased, which may have therapeutic effects in various conditions.

New Potential Indications for Adamantane-Based sEH Inhibitors:

Pain and Inflammation: sEH inhibitors have shown efficacy in models of both inflammatory and neuropathic pain. nih.gov They have been found to synergize with COX and 5-lipoxygenase (5-LOX) inhibitors, suggesting a potential role in comprehensive pain management strategies. nih.gov

Diabetes and Metabolic Syndrome: The sEH inhibitor AR9281 was tested in clinical trials for its ability to improve insulin (B600854) resistance in pre-diabetic patients. nih.govnih.gov In animal models of diet-induced obesity, it attenuated the glucose spike following a glucose tolerance test. nih.govnih.gov

Kidney Disease: Inhibition of sEH is considered a promising strategy for combating kidney diseases. semanticscholar.org In animal models of hypertension, sEH inhibitors have been shown to reduce urinary albumin secretion, a marker of kidney damage. nih.gov

Cancer Therapy: The adamantane moiety is a component of compounds being investigated as inhibitors of other enzymes relevant to cancer, such as tyrosyl-DNA phosphodiesterase 1 (Tdp1). mdpi.com While not a direct application of sEH inhibition, this highlights the utility of the adamantane scaffold in developing anticancer agents. Some adamantane-isothiourea hybrids have also shown anti-proliferative activity against cancer cell lines. researchgate.net

Antimicrobial Activity: Certain adamantane derivatives, including thiourea and isothiourea hybrids, have demonstrated antibacterial activity, suggesting another potential therapeutic avenue for this class of compounds. researchgate.netgoogle.com

The exploration of these diverse applications, supported by ongoing advancements in selective inhibitor design and computational chemistry, points toward a promising future for therapeutics derived from the this compound structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.